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Compound of Interest

Compound Name: Dolomite

Cat. No.: B100054

A definitive guide to the comparative analysis of X-ray diffraction (XRD) patterns of ordered and
disordered dolomite is presented for researchers, scientists, and professionals in drug
development. This guide elucidates the structural nuances between the two forms of dolomite
and their corresponding crystallographic signatures as revealed by XRD.

The fundamental distinction between ordered and disordered dolomite lies in the arrangement
of calcium (Ca?*) and magnesium (Mg?*) cations within the crystal lattice. In an ideal, ordered
dolomite, these cations occupy alternating layers between the carbonate (COs2™) planes. This
ordered arrangement results in a lower crystallographic symmetry (R-3 space group) compared
to calcite (R-3c space group). Disordered dolomite, on the other hand, exhibits a more random
distribution of Ca?* and Mg?* ions, leading to a structure that can be considered a solid solution
between calcite and magnesite. This disorder significantly influences the XRD pattern.

Key Distinctions in XRD Patterns

The primary differentiating features in the XRD patterns of ordered versus disordered dolomite
are the presence of "ordering" or superlattice reflections, shifts in the positions of principal
diffraction peaks, and broadening of the peaks.

Superlattice Reflections: Ordered dolomite is characterized by the presence of specific
superlattice reflections, most notably the (101), (015), and (021) peaks.[1][2][3] These peaks
are a direct consequence of the ordered layering of Ca?* and Mg?* ions and are systematically
absent in the XRD patterns of calcite and disordered dolomite.[2] The intensity of these
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ordering peaks, often compared to the intensity of a principal peak like (110), can be used to
quantify the degree of cation ordering within the dolomite structure.[4]

Peak Positions and Shifts: The d-spacing of the principal (104) reflection in dolomite is
sensitive to the degree of cation ordering and the Ca/Mg ratio. In disordered dolomite, the
(104) peak is typically shifted to a lower 26 angle (larger d-spacing) compared to its position in
ordered dolomite.[5] This shift is indicative of the expansion of the unit cell due to the
disordered arrangement of cations.

Peak Broadening: XRD peaks for disordered dolomite are generally broader than those for
well-ordered dolomite. This broadening can be attributed to smaller crystallite sizes and
variations in chemical composition and lattice strain within the disordered structure.

Quantitative XRD Data Comparison

The following table summarizes the typical XRD peak positions for ordered and disordered
dolomite, using Cu Ka radiation. It is important to note that the values for disordered dolomite
can vary depending on the degree of disorder and the specific chemical composition.
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. Ordered . Disordered Full Width
Miller Ordered . Disordered .
] . Dolomite . Dolomite at Half
Indices Dolomite . Dolomite . .
(d-spacing, (d-spacing, Maximum
(hkI) (20) (20)
A) A) (FWHM)
(101) ~24.0° ~3.70 Absent Absent N/A
Broader in
(012) ~28.9° ~3.09 ~28.9° ~3.09 _
disordered
Shifted to Larger than Broader in
(104) ~31.00° ~2.885 _
lower angles 2.885 disordered
Present but ] Broader in
(006) ~33.5° ~2.67 Variable ]
may be broad disordered
(015) ~35.2° ~2.55 Absent Absent N/A
Broader in
(110) ~37.3° ~2.41 ~37.3° ~2.41 ]
disordered
Broader in
(113) ~41.2° ~2.19 ~41.2° ~2.19 ,
disordered
(021) ~43.8° ~2.06 Absent Absent N/A
Present but ) Broader in
(018) ~50.6° ~1.80 Variable )
may be broad disordered
Broader in
(116) ~51.2° ~1.78 ~51.2° ~1.78 _
disordered

Note: Exact 20 and d-spacing values can vary slightly based on the specific composition and
experimental conditions. FWHM is qualitatively described as broader for disordered dolomite

due to the lack of specific reported values in the search results.

Experimental Protocols

The following is a generalized experimental protocol for the XRD analysis of dolomite

samples.
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. Sample Preparation:

Grinding: The dolomite sample is first crushed and then finely ground into a homogeneous
powder, typically to a particle size of less than 10 um. This can be achieved using a mortar
and pestle or a micronizing mill.[6]

Homogenization: To ensure a random orientation of the crystallites, the powdered sample is
thoroughly mixed.

Mounting: The powder is then mounted onto a sample holder. The "back-packing” method is
often used to minimize preferred orientation.

. XRD Data Collection:
Instrument: A powder X-ray diffractometer is used for data collection.
Radiation Source: Copper (Cu) Ka radiation (A = 1.5406 A) is commonly employed.
Instrument Settings:
o Voltage and Current: Typical settings are 40 kV and 35-40 mA.

o Scan Range (20): Acommon range is from 5° to 70° or 90° 20 to cover all major diffraction
peaks. For specific analysis of ordering peaks, a smaller range, such as 28° to 38° 26,
may be scanned at a slower rate.[6]

o Step Size and Scan Speed: These parameters are chosen to ensure good resolution and
signal-to-noise ratio.

. Data Analysis:

Phase Identification: The collected XRD pattern is compared with standard diffraction
patterns from databases such as the International Centre for Diffraction Data (ICDD) to
identify the phases present.

Peak Analysis: The positions (28), intensities, and full width at half maximum (FWHM) of the
diffraction peaks are determined.
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o Determination of Ordering: The degree of cation ordering can be estimated by calculating the
ratio of the integrated intensities of an ordering peak (e.g., (015)) to a principal peak (e.g.,
(110)).

o Rietveld Refinement: For a more detailed structural analysis, Rietveld refinement can be
performed on the XRD data. This method allows for the refinement of lattice parameters,
atomic positions, and site occupancies, providing a quantitative measure of the degree of
disorder.[7][8][9][10]

Visualization of Structural Differences and XRD
Patterns

The following diagram illustrates the relationship between the crystal structure of ordered and
disordered dolomite and their characteristic XRD patterns.

Resulting XRD Pattern
Crystal Structure

Sharp Peaks
Ordered Dolomite | | leadsto | + Superlattice Reflections
(Alternating Ca2* and Mg2* layers) (e.g., (101), (015))

Disordered Dolomite | Leadsto Broadened Peaks
(Random Ca?* and Mg?* distribution) No Superlattice Reflections

Peak positions shifted

Click to download full resolution via product page

Caption: Structural ordering in dolomite gives rise to superlattice reflections in the XRD
pattern.

This guide provides a comprehensive comparison of the XRD patterns of ordered and
disordered dolomite, supported by quantitative data and experimental methodologies. The key
takeaway for researchers is the critical role of superlattice reflections in identifying ordered
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dolomite and the characteristic peak shifts and broadening associated with disordered
structures.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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